molecular formula C8H6BrN B13649692 4-Bromo-3-ethynylaniline

4-Bromo-3-ethynylaniline

Cat. No.: B13649692
M. Wt: 196.04 g/mol
InChI Key: WWYUMYWYLIJDCK-UHFFFAOYSA-N
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Description

4-Bromo-3-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 4-position and an ethynyl group at the 3-position. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity.

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

4-bromo-3-ethynylaniline

InChI

InChI=1S/C8H6BrN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2

InChI Key

WWYUMYWYLIJDCK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethynylaniline typically involves a multi-step process:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethynylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Heck couplings, to form more complex structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira couplings.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Substituted Anilines: When the bromine atom is replaced.

    Coupled Products: When the ethynyl group participates in coupling reactions.

Scientific Research Applications

4-Bromo-3-ethynylaniline has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethynylaniline in chemical reactions involves:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.

Biological Activity

4-Bromo-3-ethynylaniline is an organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

4-Bromo-3-ethynylaniline consists of a bromine atom attached to a phenyl ring, which is further substituted with an ethynyl group and an amino group. The presence of these functional groups contributes to its reactivity and potential pharmacological applications.

The biological activity of 4-Bromo-3-ethynylaniline can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Studies have shown that derivatives of this compound exhibit selective inhibition towards specific CA isoforms, indicating potential therapeutic applications in conditions like glaucoma and cancer .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that certain derivatives exhibit significant DPPH radical scavenging activity, suggesting their potential as antioxidant agents .
  • Anticancer Activity : In vitro studies have shown that 4-Bromo-3-ethynylaniline derivatives can inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The cytotoxic effects are often concentration-dependent, with some compounds exhibiting higher efficacy than established chemotherapeutics .

Synthesis and Derivative Studies

The synthesis of 4-Bromo-3-ethynylaniline typically involves coupling reactions such as Sonogashira coupling, where the ethynyl group facilitates the formation of carbon-carbon bonds. This synthetic versatility allows for the creation of various derivatives with enhanced biological activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSelective inhibitors of carbonic anhydrases; potential in treating glaucoma
Antioxidant ActivitySignificant DPPH radical scavenging ability; potential for oxidative stress mitigation
Anticancer ActivityCytotoxic effects on glioblastoma and breast cancer cell lines; concentration-dependent inhibition

Case Studies

  • Carbonic Anhydrase Inhibition : A study evaluated a series of 4-bromoaniline derivatives for their inhibitory effects on human carbonic anhydrase isoforms II, IX, and XII. The results indicated that some derivatives had superior inhibitory activity compared to existing drugs, highlighting their potential as therapeutic agents .
  • Antioxidant Evaluation : Another research focused on the antioxidant properties of synthesized derivatives using the DPPH method. Compounds derived from 4-Bromo-3-ethynylaniline showed promising results, with some exhibiting antioxidant activity greater than ascorbic acid .
  • Cytotoxicity Assays : A comprehensive study tested various derivatives against multiple cancer cell lines using MTT assays. Results demonstrated that certain compounds derived from 4-Bromo-3-ethynylaniline were more effective at inhibiting cell growth compared to standard treatments .

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